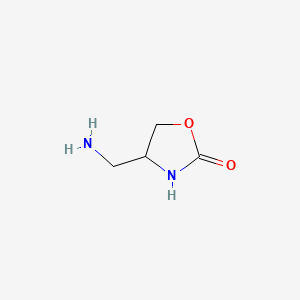![molecular formula C12H9F3N2O3S2 B2477448 3-(2-(méthylsulfanyl)-6-(trifluorométhyl)-4-pyrimidinyl)oxy]-2-thiophènecarboxylate de méthyle CAS No. 477855-99-5](/img/structure/B2477448.png)
3-(2-(méthylsulfanyl)-6-(trifluorométhyl)-4-pyrimidinyl)oxy]-2-thiophènecarboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate is an organic compound with significant scientific and industrial applications. Known for its distinct structure, it has drawn attention in various fields, from synthetic chemistry to pharmacological research.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules. It is utilized in the development of novel catalytic systems and as a model compound in mechanistic studies.
Biology: Biologically, Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate exhibits potential as a biochemical probe. Its structural features make it a candidate for binding studies with enzymes and receptors.
Medicine: In the field of medicine, the compound's unique framework offers a scaffold for drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals and as a component in the fabrication of advanced materials like polymers and electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. The methylsulfanyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. The thiophene carboxylate moiety is then appended via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production scales up these synthetic routes using batch or continuous flow processes. Stringent control of reaction conditions—temperature, pressure, solvent choice, and reaction time—is essential to maximize yield and purity. Catalysts and reagents like lithium diisopropylamide (LDA) or N,N-dimethylformamide (DMF) may be employed to optimize reactions.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate participates in various chemical reactions, including:
Oxidation
Reduction
Substitution
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate, often in the presence of a base such as sodium hydroxide.
Reduction: Involves hydrogen gas or reducing agents like lithium aluminum hydride, typically under an inert atmosphere.
Substitution: Employs nucleophiles like amines or thiols, facilitated by solvents such as ethanol or methanol.
Major Products Formed: The reactions yield derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science.
Mécanisme D'action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl and thiophene carboxylate groups enhance binding affinity and specificity, impacting biological pathways like signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methyl 3-{[2-(methylsulfanyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Methyl 3-{[2-(ethylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Uniqueness: Compared to similar compounds, Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate's trifluoromethyl group confers unique electronic properties, enhancing its reactivity and binding characteristics. These attributes distinguish it in applications requiring high specificity and potency.
Propriétés
IUPAC Name |
methyl 3-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c1-19-10(18)9-6(3-4-22-9)20-8-5-7(12(13,14)15)16-11(17-8)21-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWHLMJKHDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2477365.png)
![N-[4-(PROPAN-2-YL)PHENYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2477366.png)
![1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2477372.png)

![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2477382.png)
![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)
![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)
